molecular formula C7H7NO2S B119994 (4-Pyridylthio)acetic acid CAS No. 10351-19-6

(4-Pyridylthio)acetic acid

Cat. No. B119994
CAS RN: 10351-19-6
M. Wt: 169.2 g/mol
InChI Key: PGUPJAPHYIEKLT-UHFFFAOYSA-N
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Description

“(4-Pyridylthio)acetic acid” is a chemical compound with the empirical formula C7H7NO2S . Its molecular weight is 169.20 .


Molecular Structure Analysis

The molecular structure of “(4-Pyridylthio)acetic acid” consists of a pyridine ring attached to an acetic acid molecule via a sulfur atom . More detailed structural analysis may require specialized databases or software.


Physical And Chemical Properties Analysis

“(4-Pyridylthio)acetic acid” is a solid at 20°C . It has a melting point of 251-255°C, and it decomposes upon melting . The compound has a bulk density of 340-390 kg/m3 .

Scientific Research Applications

Biocidal Applications Trends of Bio-Oils

Bio-oils produced from pyrolysis, which includes compounds like acetic acid among others, show promise as future pesticides and antimicrobials. Phenolic compounds, fatty acids, and acetic acid in bio-oils have insecticidal effects, while antimicrobial properties are associated with carbonyl compounds, phenolic derivatives, and organic acids like acetic acid (Mattos et al., 2019).

Mechanisms of Pyrolysis of Polysaccharides

Research into the pyrolysis of polysaccharides has led to a better understanding of the chemical mechanisms involved in the formation of acetic acid and other compounds. This insight into the pyrolytic behavior of polysaccharides could inform the scientific application of related acetic acid derivatives (Ponder & Richards, 1994).

Biotechnological Routes Based on Lactic Acid Production

While focused on lactic acid, this review highlights the potential for producing valuable chemicals from bio-derived acids via biotechnological routes. Derivatives of lactic acid, which shares functional similarities with acetic acid derivatives, can be used to produce a variety of chemicals including acetol and acetic acid, demonstrating the versatile applications of carboxylic acids in green chemistry (Gao et al., 2011).

Organic Acid Vapours and Corrosion of Copper

The review on the effect of organic acid vapours, including acetic acid, on the corrosion of copper, offers insights into the industrial applications of organic acids and their interactions with metals. Understanding these interactions can be crucial for the use of organic acid derivatives in industrial cleaning and maintenance (Bastidas & La Iglesia, 2007).

Disinfection of Wastewater with Peracetic Acid

This review discusses the use of peracetic acid, a derivative of acetic acid, for wastewater disinfection. It underscores the advantages of using organic acids in environmental applications, offering potential clues to the environmental applications of (4-Pyridylthio)acetic acid (Kitis, 2004).

Safety and Hazards

“(4-Pyridylthio)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-pyridin-4-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUPJAPHYIEKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065048
Record name Acetic acid, (4-pyridinylthio)-
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Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pyridylthio)acetic acid

CAS RN

10351-19-6
Record name 2-(4-Pyridinylthio)acetic acid
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Record name (4-Pyridylthio)acetic acid
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Record name Acetic acid, 2-(4-pyridinylthio)-
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Record name Acetic acid, (4-pyridinylthio)-
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Record name (4-pyridylthio)acetic acid
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Record name (4-PYRIDYLTHIO)ACETIC ACID
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Q & A

Q1: How does (4-Pyridylthio)acetic acid facilitate the creation of complex metal clusters in MOFs?

A1: (4-Pyridylthio)acetic acid demonstrates a remarkable ability to undergo in situ reactions, leading to the formation of complex metal clusters within MOF structures. For instance, under hydrothermal conditions, it can participate in C-S bond cleavage reactions. This characteristic was observed in the synthesis of a twelve-connected face-centered cubic MOF, [Cu3(4-pyridinethiolate)2(CN)], where Cu6S4 clusters were formed as nodes within the framework [, ]. Furthermore, in the presence of copper ions and specific reaction conditions, this ligand facilitated the generation of chiral Cu19I4S12 clusters, ultimately resulting in a fourteen-connected body-centered cubic coordination polymer []. These examples showcase the compound's ability to contribute to structural complexity in MOF synthesis through in situ transformations.

Q2: Can you provide examples of different structural topologies achieved using (4-Pyridylthio)acetic acid in MOF synthesis?

A2: (4-Pyridylthio)acetic acid has been successfully utilized in constructing MOFs with distinct structural topologies:

  • Twelve-connected face-centered cubic (fcc) topology: This was observed in the [Cu3(4-pyridinethiolate)2(CN)] MOF, where Cu6S4 clusters acted as twelve-connected nodes [, ].
  • Fourteen-connected body-centered cubic (bcc) topology: This unprecedented topology was achieved in the [Cu19I4(pdt)12(SH)3] MOF, featuring nanosized chiral Cu19I4S12 clusters as fourteen-connected nodes [].

Q3: Beyond copper-based MOFs, what other applications have been explored for (4-Pyridylthio)acetic acid in coordination chemistry?

A3: (4-Pyridylthio)acetic acid has been utilized in the synthesis of lanthanide coordination polymers, demonstrating its versatility beyond copper-based systems []. This suggests its potential for broader applications in coordination chemistry, including the development of novel materials with unique properties.

Q4: What are the potential advantages of incorporating (4-Pyridylthio)acetic acid into luminescent materials?

A4: Research indicates that incorporating (4-Pyridylthio)acetic acid into coordination polymers can influence their luminescent properties. This was observed in the study of 1D Zn(II) and Cd(II) coordination polymers, where the inclusion of (4-Pyridylthio)acetic acid led to variations in luminescence intensity compared to analogous structures lacking the compound []. This suggests that (4-Pyridylthio)acetic acid could be strategically employed to tune the luminescent properties of materials for potential applications in sensing or light-emitting devices.

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